![molecular formula C10H8BrNO2S B2431851 Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 1980045-04-2](/img/structure/B2431851.png)

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

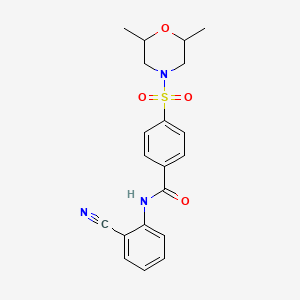

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate (MBTTC) is an organic compound that is commonly used in the synthesis of organic compounds. It is a white crystalline solid that has a melting point of 167 °C and a boiling point of 300 °C. MBTTC is a versatile compound used in a variety of scientific research applications and lab experiments.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate serves as a valuable scaffold for the preparation of kinase inhibitors. Researchers have employed microwave-assisted synthesis to rapidly access 3-aminobenzo[b]thiophenes, achieving yields between 58% and 96%. These compounds play a crucial role in inhibiting kinases associated with diseases such as cancer and inflammation .

Organic Semiconductors

Benzothiophenes, including derivatives like our compound, are essential components of organic semiconductors. Their elongated and highly delocalized electronic structures make them suitable for applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives, including our compound, have been explored as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications .

Anticancer Agents

Researchers have synthesized thiophene derivatives incorporating pyrazolone moieties. These compounds exhibit anticancer activity and hold promise for further development .

Fragment-Based Drug Discovery

The compound’s scaffold, especially the 3-aminobenzo[b]thiophene core, offers enormous potential for further derivatization. It has been successfully used in fragment-based drug discovery, including the identification of inhibitors for kinase targets like LIMK1, PIM-kinases, and MAPK-2 kinase .

Wirkmechanismus

Target of Action

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They are often targets for therapeutic intervention in various diseases, including cancer .

Mode of Action

The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, potentially leading to a halt in cell growth and division .

Biochemical Pathways

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate affects the kinase signaling pathways . These pathways are crucial for various cellular processes, including cell growth, division, and death. By inhibiting the kinases, the compound can disrupt these pathways and their downstream effects .

Pharmacokinetics

Similar compounds have shown excellent kinase selectivity, in vivo potency on a nanomolar scale, and projected adme characteristics suitable for oral human dosing .

Result of Action

The molecular and cellular effects of Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate’s action primarily involve the disruption of kinase signaling pathways . This can lead to a halt in cell growth and division, potentially preventing the progression of diseases like cancer .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature . .

Eigenschaften

IUPAC Name |

methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIMOTXTFBGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)

![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)

![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)

![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2431781.png)

![2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2431782.png)

![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431788.png)